molecular formula C16H16N6O2 B2856855 (E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide CAS No. 303146-00-1

(E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide

Cat. No.: B2856855
CAS No.: 303146-00-1
M. Wt: 324.344
InChI Key: RRSJYYWTWJKARX-UTCJRWHESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of equimolar quantities of a triazole and a hydrazine derivative . For example, the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux for 2 h yielded a related compound .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of compounds structurally related to (E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide. For instance, Lashmanova et al. (2019) detailed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, indicating a methodology for creating structurally complex molecules, potentially offering insights into similar synthetic pathways for the compound (Lashmanova et al., 2019).

Antimicrobial and Biological Activities

Studies have also investigated the antimicrobial and potential biological activities of related compounds. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial activities, which provides a foundation for assessing the biological potential of compounds with similar structures (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents may offer insights into the therapeutic potential of similarly structured compounds (Abu‐Hashem et al., 2020).

Herbicidal Activity

Moran (2003) conducted research on the herbicidal activity of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, highlighting the agricultural applications of these chemicals and suggesting a potential area of interest for compounds with similar structures (Moran, 2003).

Antimicrobial and Antioxidant Activities

Another study by Gilava et al. (2020) on the biological and antioxidant activities of triazolopyrimidines emphasizes the importance of these compounds in medical and pharmaceutical research, potentially relevant to the compound (Gilava et al., 2020).

Properties

IUPAC Name

N-methoxy-N'-[7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-23-14-7-4-12(5-8-14)3-6-13-9-10-17-16-20-15(21-22(13)16)18-11-19-24-2/h3-11H,1-2H3,(H,18,19,21)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSJYYWTWJKARX-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)/N=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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